2-(4-methylphenyl)quinoline-4-carbonyl Chloride

Lipophilicity ADME Properties Physicochemical Profiling

Researchers synthesizing 2-arylquinoline-4-carboxamide libraries often encounter irreproducibility when substituting generic quinoline-4-carbonyl chlorides-the 4-methylphenyl group critically modulates reactivity, lipophilicity (XLogP3-AA = 4.7), and downstream biological activity. This compound is the exact precursor required for consistent SAR studies. - Enables generation of antifungal leads active against C. albicans and C. tropicalis [Evidence]. - Directly applicable to cancer stem cell (CSC) phenotypic screening programs, including ALDH-functional-marker models [Evidence]. - MW 281.7 g/mol, TPSA 30 Ų: ideal fragment for lead generation within drug-like property space [Evidence]. - Reactive carbonyl chloride handle supports rapid library diversification via amide bond formation. Ensure synthetic reproducibility-procure the structurally precise building block, not a generic substitute.

Molecular Formula C17H12ClNO
Molecular Weight 281.74
CAS No. 860112-78-3
Cat. No. B2452144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)quinoline-4-carbonyl Chloride
CAS860112-78-3
Molecular FormulaC17H12ClNO
Molecular Weight281.74
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
InChIInChI=1S/C17H12ClNO/c1-11-6-8-12(9-7-11)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3
InChIKeyUFPHGLNPZXQTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenyl)quinoline-4-carbonyl Chloride: Technical Baseline and Chemical Profile


2-(4-Methylphenyl)quinoline-4-carbonyl Chloride is a specialized heterocyclic building block featuring a quinoline core with a reactive carbonyl chloride group at the 4-position and a 4-methylphenyl substituent at the 2-position [1]. This compound, with the molecular formula C17H12ClNO and a molecular weight of 281.74 g/mol, serves as a critical intermediate for synthesizing diverse bioactive molecules via nucleophilic acyl substitution reactions [1]. The molecule's computed XLogP3-AA value is 4.7, which indicates significant lipophilicity and informs its solubility and permeability profile in both synthetic and biological applications [1].

Core Reactive quinoline-4-carbonyl chloride for amide/ester library synthesis
Substituent 2-(4-Methylphenyl) group enables controlled SAR and downstream biological study design
Lipophilicity Predicted upper-range XLogP (>4) informs permeability-focused derivative design

Why 2-(4-Methylphenyl)quinoline-4-carbonyl Chloride Cannot Be Substituted


Generic substitution among quinoline-4-carbonyl chlorides fails because even subtle structural variations, such as the presence or position of a methyl group on the 2-aryl ring, profoundly alter the molecule's reactivity, physicochemical properties, and the biological activity of its downstream derivatives [1]. A review of the broader quinoline class demonstrates that the introduction of specific substituents is a key strategy for controlling the biological activity profile of the final pharmacophore [2]. Therefore, selecting a specific building block like 2-(4-methylphenyl)quinoline-4-carbonyl Chloride is essential for maintaining synthetic reproducibility and for achieving a predetermined property profile in the target molecule, which cannot be guaranteed by using an unsubstituted or differently substituted analog.

Unsubstituted 2-phenyl analog may not replicate lipophilicity-dependent properties, altering downstream SAR.

6-Bromo-2-(4-methylphenyl) analog increases molecular weight and modifies electronic profile; limits fragment-like applicability and may shift biological response.

Comparative Evidence for 2-(4-Methylphenyl)quinoline-4-carbonyl Chloride


Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 4.7) compared to the unsubstituted 2-phenylquinoline-4-carbonyl chloride analog (XLogP3 = 3.9), a difference driven by the presence of the para-methyl group on the 2-aryl ring [1][2]. This 0.8 log unit increase in predicted partition coefficient indicates a substantially greater preference for non-polar environments, which can be a critical differentiator in designing molecules for enhanced membrane permeability or specific target engagement.

Lipophilicity vs. Unsubstituted
Reported
Target XLogP3-AA 4.7 vs. 2-Phenyl analog XLogP3 3.9 (Δ 0.8 log units)
Higher lipophilicity supports permeability-oriented design; selection context for membrane permeability studies.
Computed XLogP3-AA values from PubChem; experimental logP may differ.
Lipophilicity ADME Properties Physicochemical Profiling Drug Design

Molecular Weight and TPSA vs. 6-Bromo Analog

The target compound maintains a favorable TPSA of 30 Ų and a moderate molecular weight of 281.7 g/mol, which aligns well with established drug-likeness parameters [1]. In contrast, a close structural analog with a bromine substituent at the 6-position, 6-Bromo-2-(4-methylphenyl)-4-quinolinecarbonyl chloride, has a significantly higher molecular weight (361.04 g/mol) and likely altered electronic properties due to the heavy halogen atom . This makes the target compound a more suitable starting point for fragment-based approaches or when a lower molecular weight and different reactivity profile are required.

MW & TPSA vs. 6-Br Analog
Reported
Target MW 281.7 g/mol, TPSA 30 Ų vs. 6-Bromo analog MW 361.04 g/mol (Δ 79.34)
Lower molecular weight and TPSA align with fragment-based library design; supports selection when MW-sensitive.
Computed properties; heavy halogen alters electronic and steric profile.
Molecular Properties Permeability Drug-likeness Fragment-based Drug Design

Antifungal Activity of 2-Arylquinoline Scaffold

The 2-aryl-4-substituted quinoline scaffold, of which the target compound is a key precursor, has demonstrated promising antifungal activity in recent studies. The derivative 'J6', synthesized from a similar 2-arylquinoline-4-carbonyl chloride building block, showed a minimum inhibitory concentration (MIC) of 18.9 mg/L against both *Candida albicans* and *Candida tropicalis* [1]. This provides a quantitative baseline for the potential of molecules derived from this class of compounds, justifying the procurement of this specific building block for further SAR exploration in antifungal drug discovery programs.

Antifungal Scaffold SAR
Class-level
Derivative J6 MIC 18.9 mg/L vs. C. albicans & C. tropicalis (class-level reference point)
Supports procurement for antifungal SAR library synthesis; class-level inference applies.
Broth microdilution; target compound is a precursor, not directly tested.
Antifungal Structure-Activity Relationship SAR Medicinal Chemistry

Anticancer Activity in Cancer Stem Cell Models

Patented research demonstrates that a library of 2-arylquinoline compounds, which can be synthesized from precursors like the target compound, has been screened and shown activity against a broad panel of human cancer cell lines, with one compound demonstrating additional activity against human cancer stem cells (CSCs) [1]. CSCs are widely implicated in cancer recurrence and relapse. This class-level finding highlights a potential application area for derivatives of the target compound that goes beyond standard cytotoxicity, supporting its procurement for innovative anticancer research programs.

Cancer Stem Cell Activity
Class-level
2-Arylquinoline library compound active in ALDH assay (CSC functional marker)
Provides strategic rationale for CSC model screening; class-level, requires derivative synthesis.
Patent data; target compound serves as building block, not active species.
Cancer Stem Cells CSC Anticancer Phenotypic Screening Medicinal Chemistry

Application Scenarios for 2-(4-Methylphenyl)quinoline-4-carbonyl Chloride


Antifungal SAR Library Synthesis

This compound is ideally suited as a starting material for generating diverse libraries of 2-arylquinoline-4-carboxamides. The evidence suggests this scaffold can yield compounds with potent antifungal activity against clinically relevant strains like *C. albicans* and *C. tropicalis* [1]. By reacting the carbonyl chloride with various amine nucleophiles, researchers can efficiently explore structure-activity relationships (SAR) to optimize potency and selectivity.

Synthesis for Cancer Stem Cell Research

Researchers focused on developing novel therapies targeting cancer stem cells (CSCs) can utilize this building block. As evidenced by patent literature, the 2-arylquinoline scaffold has demonstrated activity against CSCs, a critical factor in preventing cancer recurrence [2]. Procuring this specific precursor enables the synthesis of targeted analogs for phenotypic screening in sophisticated CSC models, such as those using the ALDH functional marker.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 281.7 g/mol and a TPSA of 30 Ų, this compound falls within the desirable property space for fragment-based screening and lead generation [3]. Its moderate size and specific lipophilicity (XLogP3-AA = 4.7) make it an excellent core fragment for growing into more complex drug-like molecules. Its procurement is justified for programs that use physicochemical property filters as primary selection criteria for building block acquisition.

Application
Selection Property
Validation Focus
Antifungal SAR library synthesis
2-Arylquinoline-4-carboxamide scaffold generation
SAR-based antifungal susceptibility screening (class-level reference)
Cancer stem cell model studies
Reactive building block for focused 2-arylquinoline libraries
Cell viability and ALDH functional marker assays in CSC models
Fragment-based drug discovery
Moderate MW (281.7) and low TPSA (30 Ų) profile
Property-based lead optimization; permeability and fragment growth studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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